An In-depth Technical Guide to 3-Chloro-4-pyridineboronic acid hydrate
An In-depth Technical Guide to 3-Chloro-4-pyridineboronic acid hydrate
Introduction: The Strategic Importance of a Halogenated Pyridine Building Block
In the landscape of modern medicinal chemistry and organic synthesis, pyridine-containing molecules are of paramount importance due to their prevalence in pharmaceuticals and bioactive compounds.[1] The pyridine scaffold's unique electronic properties and ability to improve water solubility make it a privileged structure in drug design.[1] Among the vast array of synthetic building blocks, boronic acids have emerged as exceptionally versatile reagents, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction provides a powerful and efficient method for the formation of carbon-carbon bonds, a cornerstone of molecular construction.[4]
This guide focuses on a particularly strategic reagent: 3-Chloro-4-pyridineboronic acid hydrate . The presence of a chlorine atom on the pyridine ring, ortho to the boronic acid group, introduces specific steric and electronic features that are highly valuable for synthetic chemists. This guide will provide an in-depth exploration of its chemical properties, reactivity, and practical applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent synthetic tool.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental properties of a reagent is critical for its successful application in synthesis. 3-Chloro-4-pyridineboronic acid hydrate is a beige solid at room temperature.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 458532-98-4 | [6][7][8] |
| Molecular Formula | C₅H₅BClNO₂ (anhydrous) | [7][8][9] |
| Molecular Weight | 157.36 g/mol (anhydrous) | [7][8] |
| Form | Solid | [5] |
| Color | Beige | [5] |
| pKa | 7.30 ± 0.58 (Predicted) | [5] |
| Water Solubility | Slightly soluble | [5] |
The "hydrate" designation indicates that the compound crystallizes with one or more molecules of water. This is a common characteristic of boronic acids and can influence their stability and solubility. The presence of water can sometimes be beneficial, breaking up aggregates and simplifying NMR spectra, but it also means the precise molar quantity of the reagent must be calculated based on the hydrated form's molecular weight (e.g., 175.38 g/mol for the monohydrate).[10]
Stability, Storage, and Handling
2.1. Stability and Storage Like many boronic acids, 3-Chloro-4-pyridineboronic acid hydrate requires specific storage conditions to maintain its integrity. It is recommended to store the compound in a cool, dry place, under an inert atmosphere.[5] For long-term stability, storage in a freezer at temperatures under -20°C is advised.[5][11] This precaution minimizes degradation pathways, such as protodeboronation (loss of the boronic acid group) and oxidative decomposition.
2.2. Safety and Handling From a safety perspective, 3-Chloro-4-pyridineboronic acid hydrate is classified as an irritant. Standard laboratory personal protective equipment (PPE), including protective gloves, clothing, and eye protection, is mandatory.[12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Precautionary Statements: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12][13]
All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the dust.[14]
Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling
The primary application of 3-Chloro-4-pyridineboronic acid hydrate is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2][4] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl halides/triflates.
3.1. The Catalytic Cycle: A Mechanistic Overview The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new biaryl product and regenerating the Pd(0) catalyst.[15]
3.2. Strategic Advantages of the 3-Chloro Substituent The chlorine atom at the 3-position is not merely a passive spectator. It exerts a significant influence on the reactivity and utility of the molecule:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the resulting biaryl product.
-
Steric Hindrance: The ortho-chloro group can create steric hindrance, which can be exploited to control atropisomerism in the final product, a critical consideration in designing molecules with specific 3D conformations.[16]
-
Secondary Reaction Handle: The chlorine atom can serve as a handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of more complex, polysubstituted pyridine derivatives.
Experimental Protocol: A Case Study
To illustrate the practical application of this reagent, a representative protocol for a Suzuki-Miyaura coupling is provided below. This protocol is a generalized template and may require optimization based on the specific aryl halide used.
Objective: Synthesis of 3-Chloro-4-phenylpyridine.
Materials:
-
3-Chloro-4-pyridineboronic acid hydrate
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Reagent Charging: In a Schlenk flask equipped with a magnetic stir bar, combine 3-Chloro-4-pyridineboronic acid hydrate (1.2 equivalents), iodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water. The concentration should be approximately 0.1 M with respect to the limiting reagent (iodobenzene).
-
Catalyst/Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).[17] The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., nitrogen or argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Immerse the flask in a preheated oil bath at 95°C and stir vigorously.[17]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 3-Chloro-4-phenylpyridine.
Conclusion
3-Chloro-4-pyridineboronic acid hydrate is a high-value synthetic intermediate whose utility extends far beyond a simple building block. Its specific substitution pattern offers a combination of electronic modulation, steric influence, and an additional reactive handle, providing chemists with a sophisticated tool for molecular design. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
-
Molbase. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties. [Link]
-
Pi Chemicals. Material Safety Data Sheet. [Link]
-
Oakwood Chemical. 3-Chloro-4-pyridineboronic acid. [Link]
-
PubChem. 3-Chloro-4-pyridineboronic acid. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]
-
Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
-
Royal Society of Chemistry. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
MDPI. Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. [Link]
-
National Institutes of Health (NIH). Pyridine-4-boronic acid hydrate. [Link]
-
2A Biotech. Product Detail. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. 458532-98-4 CAS MSDS (3-Chloro-4-pyridineboronic acid hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Chloro-4-pyridineboronic acid hydrate | 458532-98-4 [chemicalbook.com]
- 7. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]
- 8. 3-Chloro-4-pyridineboronic acid [oakwoodchemical.com]
- 9. 3-Chloro-4-pyridineboronic acid | C5H5BClNO2 | CID 3861877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 光电材料,CAS#:1256355-22-2,3-CHLORO-4-PYRIDINEBORONIC ACID HYDRATE,3-Chloro-4-pyridineboronic acid hydrate [chemfish.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.dk [fishersci.dk]
- 13. 1256355-22-2 3-Chloro-4-pyridineboronic acid hydrate AKSci X9631 [aksci.com]
- 14. pipharm.com [pipharm.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
